molecular formula C14H14Cl2N2O B1373194 1-Benzofuran-2-yl(pyridin-4-yl)methanamine dihydrochloride CAS No. 1311317-80-2

1-Benzofuran-2-yl(pyridin-4-yl)methanamine dihydrochloride

Cat. No.: B1373194
CAS No.: 1311317-80-2
M. Wt: 297.2 g/mol
InChI Key: RBFSSKBMSWQVEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzofuran-2-yl(pyridin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C14H14Cl2N2O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzofuran ring and a pyridine ring, which contribute to its unique chemical properties .

Preparation Methods

The synthesis of 1-Benzofuran-2-yl(pyridin-4-yl)methanamine dihydrochloride typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Benzofuran-2-yl(pyridin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzofuran-2-yl(pyridin-4-yl)methanamine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzofuran-2-yl(pyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems and inhibiting cancer cell proliferation .

Comparison with Similar Compounds

1-Benzofuran-2-yl(pyridin-4-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the potential for diverse scientific research applications.

Properties

IUPAC Name

1-benzofuran-2-yl(pyridin-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O.2ClH/c15-14(10-5-7-16-8-6-10)13-9-11-3-1-2-4-12(11)17-13;;/h1-9,14H,15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFSSKBMSWQVEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(C3=CC=NC=C3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Benzofuran-2-yl(pyridin-4-yl)methanamine dihydrochloride
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1-Benzofuran-2-yl(pyridin-4-yl)methanamine dihydrochloride
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1-Benzofuran-2-yl(pyridin-4-yl)methanamine dihydrochloride
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1-Benzofuran-2-yl(pyridin-4-yl)methanamine dihydrochloride
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1-Benzofuran-2-yl(pyridin-4-yl)methanamine dihydrochloride
Reactant of Route 6
1-Benzofuran-2-yl(pyridin-4-yl)methanamine dihydrochloride

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